molecular formula C16H14FNO3 B11236005 N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11236005
M. Wt: 287.28 g/mol
InChI Key: JVSNAFALUMQJGW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a fluorophenyl group attached to a benzodioxepine ring system, which is further functionalized with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxepine ring or the fluorophenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl group and have similar pharmacological profiles.

    Fluorobenzamide derivatives: These compounds also contain fluorinated benzene rings and are studied for their biological activities.

Uniqueness

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system, which imparts distinct structural and electronic properties

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C16H14FNO3/c17-12-4-1-2-5-13(12)18-16(19)11-6-7-14-15(10-11)21-9-3-8-20-14/h1-2,4-7,10H,3,8-9H2,(H,18,19)

InChI Key

JVSNAFALUMQJGW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)OC1

Origin of Product

United States

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